

"1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate" molecular structure

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Compound of Interest

Compound Name: **1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate**

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An in-depth analysis of the molecular structure, properties, and synthesis of "**1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate**" reveals a notable scarcity of specific data for this particular regioisomer in publicly accessible chemical literature and databases. While its isomers, such as 1-tert-butyl 2-methyl and 1-tert-butyl 3-methyl 1H-indole-1,2/1,3-dicarboxylates, are documented, the 1,4-dicarboxylate remains an elusive target. This guide, therefore, provides a comprehensive overview of the synthesis and characterization of the foundational precursor, methyl 1H-indole-4-carboxylate, and its subsequent N-protection, which is the likely route to the target compound. Furthermore, it will explore the synthesis of related, well-characterized isomers to provide context and valuable experimental details for researchers in drug discovery and organic synthesis.

Physicochemical Properties and Structural Information

As of late 2025, specific experimental data for **1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate**, including its CAS number, molecular weight, and spectroscopic data (NMR, IR, MS), are not available in prominent chemical databases such as PubChem or commercial supplier catalogs. The IUPAC name for this compound is 1-O-tert-butyl 4-O-methyl 1H-indole-1,4-dicarboxylate. Its molecular formula is $C_{15}H_{17}NO_4$, and it has a predicted molecular weight of 275.30 g/mol.

The core structure consists of an indole ring system where the nitrogen atom (position 1) is protected with a tert-butoxycarbonyl (Boc) group, and a methyl ester is attached at the 4-position of the indole ring. The presence of the bulky Boc group on the nitrogen atom is a common strategy in organic synthesis to increase the stability of the indole ring towards certain reagents and to direct substitution reactions.

Synthesis and Methodologies

The synthesis of **1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate** would logically proceed through the N-tert-butoxycarbonylation of methyl 1H-indole-4-carboxylate. The synthesis of this precursor is well-established.

Synthesis of Methyl 1H-indole-4-carboxylate

A common and efficient method for the synthesis of methyl 1H-indole-4-carboxylate is the palladium/phosphine-catalyzed N-heteroannulation of 2-nitrostyrenes.[\[1\]](#) This method offers a flexible route to functionalized indoles.[\[1\]](#)

Experimental Protocol:

- Preparation of Methyl 2-ethenyl-3-nitrobenzoate: This starting material is synthesized from commercially available methyl 2-methyl-3-nitrobenzoate. The process involves bromination of the methyl group followed by a Wittig reaction to introduce the vinyl group.
- Reductive Cyclization: Methyl 2-ethenyl-3-nitrobenzoate is then subjected to a reductive cyclization in the presence of a palladium catalyst and a phosphine ligand under a carbon monoxide atmosphere.[\[1\]](#)

The reaction progress can be monitored by thin-layer chromatography (TLC).[\[1\]](#) The final product is typically purified by column chromatography on silica gel.[\[1\]](#)

N-tert-Butoxycarbonylation of Methyl 1H-indole-4-carboxylate

The introduction of the Boc protecting group onto the indole nitrogen is a standard procedure in organic synthesis.

Experimental Protocol:

- Reaction Setup: Methyl 1H-indole-4-carboxylate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Addition of Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, typically in a slight excess (1.1-1.5 equivalents). A base, such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), is used as a catalyst.
- Reaction Conditions: The reaction is usually stirred at room temperature for several hours until completion, which can be monitored by TLC.
- Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-Boc protected indole.

[Click to download full resolution via product page](#)**Caption:** Synthetic route to the target molecule.

Spectroscopic Data of Precursors

While spectroscopic data for the target molecule is unavailable, the data for the key precursor, methyl 1H-indole-4-carboxylate, is well-documented.

NMR Data for Methyl 1H-indole-4-carboxylate

¹ H NMR (300 MHz, CDCl ₃)	¹³ C NMR (75 MHz, CDCl ₃)
δ (ppm)	Assignment
8.48 (br s, 1H)	NH
7.93 (d, J=7.5 Hz, 1H)	Ar-H
7.59 (d, J=8.1 Hz, 1H)	Ar-H
7.34 (t, J=3.0 Hz, 1H)	Ar-H
7.23 (t, J=7.7 Hz, 1H)	Ar-H
7.19 (br d, J=3.0 Hz, 1H)	Ar-H
3.99 (s, 3H)	OCH ₃

Data sourced from Organic Syntheses Procedure.[\[1\]](#)

Synthesis of Isomeric Indole Dicarboxylates

The synthesis of other isomers, such as the 1,2 and 1,3-dicarboxylates, often involves different synthetic strategies that allow for the introduction of functional groups at specific positions of the indole ring. For instance, the synthesis of 1-tert-butyl 2-methyl 1H-indole-1,2-dicarboxylate can be achieved from indole-2-carboxylic acid, which is commercially available. The process would involve esterification of the carboxylic acid to the methyl ester, followed by N-tert-butoxycarbonylation.

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Caption: General workflow for isomer synthesis.

Applications in Drug Discovery

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery. The introduction of substituents at various positions of the indole ring allows for the fine-tuning of their

pharmacological properties. N-protected indole derivatives, such as the target molecule, are crucial intermediates in the synthesis of more complex bioactive molecules. They offer the advantage of a stable indole core that can undergo further chemical transformations.

Conclusion

In summary, "**1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate**" is a molecule for which specific synthesis and characterization data are not readily available in the scientific literature. However, based on established synthetic methodologies for related indole derivatives, a plausible synthetic route via N-tert-butoxycarbonylation of methyl 1H-indole-4-carboxylate can be proposed. The detailed experimental protocols and spectroscopic data for the precursor provided in this guide offer a valuable resource for researchers and scientists in the field of drug development and organic synthesis who may be interested in preparing this or structurally similar compounds. The lack of data for the 1,4-dicarboxylate isomer suggests an opportunity for further research to synthesize and characterize this novel compound.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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